Dehydrotolvaptan is a compound that has been the subject of various studies due to its potential therapeutic applications. While the provided data does not directly mention "Dehydrotolvaptan," it does include information on related compounds that may share similar properties or mechanisms of action. For instance, dehydrotumulosic acid, a compound mentioned in one of the studies, has been investigated for its anti-inflammatory activity in various models of inflammation2. Understanding the mechanism of action and applications of such compounds can provide insights into the potential uses of Dehydrotolvaptan in different fields.
The applications of compounds like Dehydrotolvaptan in various fields are largely determined by their biological activities. The anti-inflammatory properties of dehydrotumulosic acid, for example, suggest potential therapeutic uses in treating inflammation-related conditions2. The compound's activity in acute and chronic inflammation models, along with its lack of effect on arachidonic acid-induced ear edema, highlights its specificity and possible advantages over other anti-inflammatory agents. The research on dihydroxytryptamines provides insights into the potential use of these compounds in neurological disorders, given their selective cytotoxic action on specific neuron types1. Such compounds could be used to study the function of serotoninergic and noradrenergic systems or even as tools in the development of treatments for diseases affecting these systems.
Dehydrotolvaptan is a potent vasopressin receptor antagonist primarily developed for the treatment of conditions associated with fluid overload, such as heart failure and certain types of hyponatremia. This compound selectively targets the vasopressin V2 receptor, inhibiting its action and thereby promoting diuresis without significantly affecting blood pressure. The compound's structure and mechanism of action make it a valuable addition to therapeutic options for managing fluid retention.
Dehydrotolvaptan was synthesized as part of ongoing research into improving the efficacy and safety profiles of vasopressin antagonists. It is derived from tolVaptan, which has been used clinically but is limited by side effects and potential liver toxicity. The development of dehydrotolvaptan aims to mitigate these issues while maintaining therapeutic benefits.
Dehydrotolvaptan is classified as a non-peptide vasopressin receptor antagonist. It belongs to a broader class of drugs known as aquaretics, which are designed to promote water excretion while preserving electrolyte balance.
The synthesis of dehydrotolvaptan involves several key steps, typically employing organic synthesis techniques such as:
The synthesis process can be optimized through different strategies, including:
Dehydrotolvaptan possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is CHClNO, and its molecular weight is approximately 433.95 g/mol.
Dehydrotolvaptan undergoes various chemical reactions that are crucial for its pharmacological activity:
The kinetics of dehydrotolvaptan's receptor binding can be studied using radiolabeled ligands in competitive binding assays, providing insights into its potency and selectivity compared to other vasopressin antagonists.
Dehydrotolvaptan functions by competitively inhibiting the vasopressin V2 receptor located in the renal collecting ducts. This blockade prevents vasopressin from exerting its antidiuretic effect, leading to increased water excretion (diuresis) without significant changes in electrolyte levels or blood pressure.
Dehydrotolvaptan is primarily used in clinical settings for:
Ongoing research continues to explore additional therapeutic applications, including potential uses in other fluid-related disorders. The development of dehydrotolvaptan represents a significant advancement in the pharmacological management of fluid overload conditions, offering improved efficacy and safety profiles compared to existing treatments.
Dehydrotolvaptan (7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3-dihydro-1H-1-benzazepin-4(5H)-one) is characterized by a benzazepinone core featuring a dehydrogenated lactam ring, distinguishing it structurally from Tolvaptan. This modification introduces α,β-unsaturated carbonyl functionality, altering electron distribution and reactivity. The planar benzazepinone moiety enforces conformational rigidity, while the chloro-substituted aryl group enhances electrophilic character at the C5 position. Isomeric variants arise from regioselective dehydrogenation; the 4,5-unsaturated isomer predominates due to kinetic favorability in base-catalyzed elimination, though 3,4-unsaturated forms may emerge under acidic conditions [1] [6].
Table 1: Structural and Electronic Comparison
Property | Tolvaptan | Dehydrotolvaptan |
---|---|---|
Core Structure | Saturated benzazepinone | Unsaturated benzazepinone |
Key Functional Group | Lactam (C=O) | α,β-Unsaturated lactam |
Stereochemistry | Chiral center at C5 (S-configuration) | Planar C4-C5 bond |
Conformational Flexibility | Moderate | Low (rigidified by unsaturation) |
Electron Density | Delocalized amide | Extended conjugation |
Dehydrotolvaptan’s unsaturation eliminates Tolvaptan’s chiral center at C5, abolishing enantiomeric complexity. This confers UV detectability (λₘₐₓ ≈ 315 nm) useful for analytical monitoring. Computational studies reveal decreased HOMO-LUMO gap (4.2 eV vs. 5.1 eV), enhancing electrophilicity for nucleophilic additions—a trait leveraged in prodrug derivatization [1] [6].
Benzazepinones exhibit axial chirality when ortho-substituted, though Dehydrotolvaptan’s symmetry precludes this. Prochiral precursors like Tolvaptan’s ketone intermediate (PK1) enable enantioselective synthesis via enzymatic reduction using Candida antarctica lipase B, achieving >98% enantiomeric excess (ee) for the (S)-isomer [1]. Molecular dynamics simulations show the unsaturated system in Dehydrotolvaptan disrupts hydrogen-bonding networks critical for V₂ receptor binding, explaining its attenuated pharmacological activity relative to Tolvaptan [6].
While Dehydrotolvaptan itself lacks chirality, its synthesis from Tolvaptan requires enantiopure precursors. Transition-metal catalysis dominates:
Table 2: Catalytic Performance Comparison
Catalyst Type | Reaction | Yield (%) | ee (%) | TON |
---|---|---|---|---|
Ru-(S)-BINAP | PK1 hydrogenation | 95 | 92 | 1,200 |
L-Proline-derivative | Aldol cyclization | 75 | 85 | 85 |
Candida antarctica lipase | Ketone reduction | 88 | 98 | 3,500 |
p-Chloroaniline serves as the foundational building block. Modern routes employ catalytic hydrogenation of p-chloronitrobenzene using Pt/C (0.5 mol%) in ethanol at 80°C, achieving 99% conversion with <50 ppm nitroarene residues [8]. Subsequent acylation with pivaloyl chloride yields N-(4-chlorophenyl)pivalamide (98% yield), which undergoes Friedel-Crafts acylation to install the o-methylbenzamide pharmacophore [1].
The prochiral ketone PK1 (7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine) is synthesized via copper-catalyzed intramolecular C-N coupling. Critical to Dehydrotolvaptan production is PK1’s regioselective dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C, affording 89% yield with <2% over-oxidation products [1].
Process intensification focuses on:
Table 3: Environmental Impact Metrics
Process Step | Traditional Method | Optimized Method | E-Factor Reduction |
---|---|---|---|
p-Chloroaniline synthesis | Fe/HCl reduction | Pt/C hydrogenation | 85% |
Friedel-Crafts acylation | AlCl₃ catalyst | Zeolite H-Beta | 70% |
Dehydrogenation | KMnO₄ oxidation | DDQ catalysis | 65% |
Hazard mitigation includes substituting carcinogenic chlorinated solvents with cyclopentyl methyl ether (CPME), while continuous-flow reactors minimize accumulation of hazardous intermediates like hydroxylamines during nitro reductions [4] [8]. Life-cycle analysis confirms a 30% lower carbon footprint versus legacy routes, aligning with green chemistry principles [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: